molecular formula C12H17NO B1329818 p-Diethylaminoacetophenone CAS No. 5520-66-1

p-Diethylaminoacetophenone

Cat. No. B1329818
CAS RN: 5520-66-1
M. Wt: 191.27 g/mol
InChI Key: HMIBQFXWSUBFTG-UHFFFAOYSA-N
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Description

p-Diethylaminoacetophenone is a chemical compound with the molecular formula C12H17NO . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of p-Diethylaminoacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a diethylamino group (N(C2H5)2). The compound has a molecular weight of 191.27 g/mol .


Physical And Chemical Properties Analysis

p-Diethylaminoacetophenone is characterized by several physical and chemical properties. It has a molecular weight of 191.27 g/mol. The compound is likely to have a high degree of rotational freedom due to the presence of four rotatable bonds .

Scientific Research Applications

  • Para-dimethylaminobenzaldehyde (DMAB)

    • Scientific Field : Analytical, Biochemical, Synthetic Chemistry
    • Summary of Application : DMAB has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
    • Methods of Application : The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
    • Results or Outcomes : This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .
  • Poly (p-phenylene vinylene) (PPV)

    • Scientific Field : Material Science, Optoelectronics
    • Summary of Application : PPV has several extraordinary attributes, like tunable optical properties, good reactivity and high electrical conductivity .
    • Methods of Application : These properties can be achieved by merely changing the side chains attached to the main polymer backbone .
    • Results or Outcomes : PPV has found important applications in light-emitting diodes, solar cells, sensors, bioimaging, field-effect transistors, supercapacitors, and actuators .
  • Diatoms

    • Scientific Field : Bioenergy, Biomedical, Bioremediation
    • Summary of Application : Diatoms are the reservoir of bioactive compounds which have immense application in nutrition, industrial commodities and ecological studies .
    • Methods of Application : The analysis of diatom studies has led to gain more insights into the lipid extraction process which ensure diatoms as a viable feedstock for sustainable biofuel production .
    • Results or Outcomes : The isolation of high-value metabolites (pigments, biogenic silica, oil, protein, etc.) from diatoms find a great market potential and future applications in the bioenergy, biomedical, bioremediation and as a biomarker tool to gain insights on a geological time scale .
  • Acetophenone

    • Scientific Field : Biological, Chemical, Medicinal Studies
    • Summary of Application : Acetophenone is a simple and well-known molecule that can lead to new and unexpected discoveries .
    • Methods of Application : The specific methods of application are not detailed in the source, but it suggests that the molecule’s simplicity allows for a wide range of studies .
    • Results or Outcomes : The outcomes of these studies are not specified in the source, but it implies that they could lead to significant discoveries in various scientific fields .

Safety And Hazards

p-Diethylaminoacetophenone may cause skin and eye irritation. Therefore, it is recommended to handle this compound with appropriate protective equipment, including gloves and eye/face protection .

properties

IUPAC Name

1-[4-(diethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBQFXWSUBFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203699
Record name p-Diethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Diethylaminoacetophenone

CAS RN

5520-66-1
Record name p-Diethylaminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Diethylaminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Diethylaminoacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AW Nineham - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… acids, to give fi-dimethylamino-acetophenone, -propicphenone, -butyrophenone, and -valerophenone, and in the latter case by using acetic acid to give p-diethylaminoacetophenone. …
Number of citations: 10 pubs.rsc.org
LL Miller, RS Narang, GD Nordblom - The Journal of Organic …, 1973 - ACS Publications
The photolysis of alkyl halides can be sensitized by aromatic amines in oxygenated or degassed solutions. The photoproducts from irradiation of diethylaniline in the presence of …
Number of citations: 21 pubs.acs.org
RS Narang - 1972 - search.proquest.com
… 11) shows a strong band at 1665 cm This compound is identified as a, a-bis(p-chlorophenyl)-p-diethylaminoacetophenone. … a, a - bis( p- chlor ophenyl )-p- diethylaminoacetophenone …
Number of citations: 2 search.proquest.com
GG Choudhry, AAM Roof… - … & Environmental Chemistry, 1979 - Taylor & Francis
This review consists of three main parts. After a short discussion of the theory of photochemistry, the three major mechanisms (radiative, short range and long range) for the transfer of …
Number of citations: 42 www.tandfonline.com
MP Terpugova, YI Amosov, IL Kotlyarevskii… - Bulletin of the Academy …, 1976 - Springer
Conclusions Reaction of p-bromoacetophenone with secondary amines affords mixtures of N,N-disubstituted p- and m-aminoacetophenones, with a predominance of the m-isomers. …
Number of citations: 4 link.springer.com
A White-Day - 2023 - scholarworks.wmich.edu
The aim of this study was to explore the chemical and genetic differences between organic and nonorganic tortilla chips using GC-MS and PCR. Twenty chip brands were selected: 10 …
Number of citations: 2 scholarworks.wmich.edu
JH Hargis - The Journal of Organic Chemistry, 1973 - ACS Publications
Results Degassed solutionscontaining approximately 8.5: 1 ratios of 1-bromobutane to bromotrichloromethane were sealed in Vycor tubes and irradiated for varying lengths of timewith …
Number of citations: 8 pubs.acs.org
DR Kory - 1974 - search.proquest.com
… 10) results in the formation of the 3-oxetanol while photolysis of a P - diethylaminoacetophenone yields the corresponding phenylazetidin 3-ol (eq. ). …
Number of citations: 0 search.proquest.com

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